4-Chloroquinoline-3-carboxamide
Overview
Description
4-Chloroquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have been extensively studied due to their broad spectrum of biological activities and potential therapeutic applications. The presence of a chloro group at the 4-position and a carboxamide group at the 3-position of the quinoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3-carboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and amide formation. One common method includes:
Cyclization: Aniline reacts with diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline.
Chlorination: The 4-hydroxyquinoline is then chlorinated using phosphorus oxychloride (POCl3) to yield 4-chloroquinoline.
Amide Formation: Finally, the 4-chloroquinoline undergoes amidation with ammonia or an amine to produce this compound
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Green chemistry approaches, such as the use of aqueous ethanol as a solvent and proline as a ligand, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, phenylacetylene, and various amines are used under conditions such as reflux in acetonitrile or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines
Scientific Research Applications
4-Chloroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-3-carboxamide involves its interaction with various molecular targets:
Protein Kinase Inhibition: The compound inhibits protein kinases, which are crucial regulators of cell survival and proliferation.
DNA Synthesis Inhibition: It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Comparison with Similar Compounds
4-Chloroquinoline-3-carboxamide can be compared with other quinoline derivatives:
6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: This compound has shown potent antiproliferative activity against cancer cells.
6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Another derivative with significant anticancer properties.
Uniqueness: The unique combination of the chloro and carboxamide groups in this compound enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloroquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(12)14/h1-5H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBZBXZRAXRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623175 | |
Record name | 4-Chloroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476193-87-0 | |
Record name | 4-Chloroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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